molecular formula C9H7ClN2O B073043 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole CAS No. 1201-68-9

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B073043
CAS RN: 1201-68-9
M. Wt: 194.62 g/mol
InChI Key: VEIXFEJMHJPUBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoles can be achieved through different methods, including the reaction of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione with trichloromethyl chloroformate in benzene, as a part of a novel condensing agent synthesis (Saegusa, Watanabe, & Nakamura, 1989). Another method involves ultrasound-promoted synthesis from trichloroacetoamidoxime and acyl chlorides, offering better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole has been investigated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, 2D NMR spectra, TOF–MS, and X-ray measurements. These studies have provided insights into the compound's structural characteristics and have facilitated its identification and analysis in chemical research (Sağırlı & Dürüst, 2018).

Chemical Reactions and Properties

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including interactions with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. These reactions demonstrate the compound's reactivity and potential utility in synthetic organic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, such as its phase behavior and luminescent properties, have been studied in detail. For instance, derivatives of 1,3,4-oxadiazole have been shown to exhibit cholesteric and nematic mesophases, with specific compounds displaying strong blue fluorescence emission, indicating their potential application in materials science (Han et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, including its reactivity and potential as a building block for further chemical modifications, are noteworthy. Its ability to undergo acylation, oxidation, and reactions with N- and S-nucleophilic reagents highlights its versatility in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).

Scientific Research Applications

Synthetic Strategies and Biological Roles

Research on 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, has focused on their synthetic strategies and diverse biological roles. The peculiar structure of the oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, leading to an array of bioactivities. This has made oxadiazole derivatives subjects of interest for developing new therapeutic agents for treating various ailments (Nayak & Poojary, 2019).

Pharmacological Significance

Oxadiazole derivatives are recognized for their significant pharmacological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. This broad spectrum of activities is attributed to their ability to form hydrogen bond interactions with biomacromolecules, enhancing their pharmacological efficacy (Jing-Jing Wang et al., 2022).

Applications in Metal-Ion Sensing

The oxadiazole scaffold, particularly 1,3,4-oxadiazoles, also finds applications beyond pharmacology, such as in the development of chemosensors for metal-ion detection. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them suitable for sensing applications, showcasing their versatility beyond medicinal chemistry (Sharma, Om, & Sharma, 2022).

Drug Development

The oxadiazole core, including 1,3,4-oxadiazole, is a prominent scaffold in drug development due to its wide range of pharmacological properties. These compounds have been investigated for their potential as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic agents, among other activities. This highlights the oxadiazole ring's importance in the synthesis of new medicinal agents (Kavita Rana, Salahuddin, & J. Sahu, 2020).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.


Future Directions

This involves predicting or suggesting future research directions based on the current knowledge of the compound.


Please note that the availability of this information depends on the extent of research done on the specific compound. For “3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole”, it appears that there might not be enough research available to provide a comprehensive analysis. Further research might be needed to gather more information about this compound.


properties

IUPAC Name

3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXFEJMHJPUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306988
Record name 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

CAS RN

1201-68-9
Record name 1201-68-9
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Record name 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole
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Synthesis routes and methods

Procedure details

Benzoyl chloride (1.60 ml, 13.8 mmol) was added to a suspension of 2-chloro-N′-hydroxyacetimidamide (1.0 g, 9.21 mmol) in DCM (25 ml), with stirring at room temperature. After 30 minutes, TEA (1.41 ml, 10.1 mmol) was added to the white suspension and the mixture was stirred for 30 additional minutes (UPLC-MS: complete conversion). The solution was diluted with DCM (20 ml) and water (30 ml) was added. The aqueous phase was extracted three times with DCM (15 ml×3) and then the combined organic phases were dried (Na2SO4) and evaporated. The crude was suspended in toluene (25 ml) and the mixture was heated to reflux for 6 h (UPLC-MS: complete conversion). The solvent was evaporated and the crude was purified by flash chromatography (petroleum ether/EtOAc=95/5) to obtain 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (803 mg, 44.8% yield) as an off-white solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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